Hydroxyzomepirac
Description
Based on structural analogs and pharmacological classifications, it is hypothesized to belong to the 2-aminobenzamide family, which is known for modulating enzymatic activity and exhibiting anti-inflammatory or antimicrobial properties . Its molecular structure includes a benzamide core with a hydroxylated side chain, enhancing solubility and bioavailability compared to earlier derivatives . Preclinical studies suggest activity in inhibiting specific inflammatory mediators, but peer-reviewed clinical trials are yet to be published.
Properties
CAS No. |
72155-04-5 |
|---|---|
Molecular Formula |
C15H14ClNO4 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
2-[5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methylpyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C15H14ClNO4/c1-17-12(7-13(19)20)6-10(8-18)14(17)15(21)9-2-4-11(16)5-3-9/h2-6,18H,7-8H2,1H3,(H,19,20) |
InChI Key |
FBQJXWWENUWXNP-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=C1C(=O)C2=CC=C(C=C2)Cl)CO)CC(=O)O |
Canonical SMILES |
CN1C(=CC(=C1C(=O)C2=CC=C(C=C2)Cl)CO)CC(=O)O |
Other CAS No. |
72155-04-5 |
Synonyms |
5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid hydroxyzomepirac hydroxyzomepirac sodium |
Origin of Product |
United States |
Comparison with Similar Compounds
Below is a comparative analysis with two analogs: 2-aminobenzamide derivatives (structural analogs) and piperacillin-tazobactam (functional analog in antimicrobial activity).
Structural Comparison: 2-Aminobenzamide Derivatives
Key Findings :
- It demonstrates superior enzymatic inhibition, suggesting enhanced therapeutic efficacy at lower concentrations .
Functional Comparison: Piperacillin-Tazobactam
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
